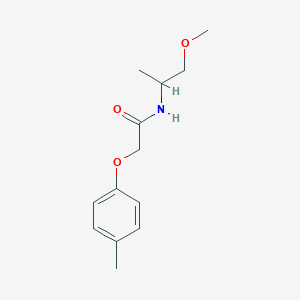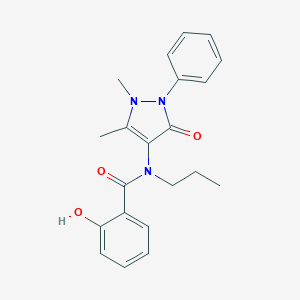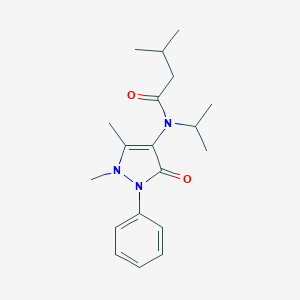![molecular formula C16H23BrN2O2 B246957 4-Bromo-2-{[4-(4-morpholinyl)-1-piperidinyl]methyl}phenol](/img/structure/B246957.png)
4-Bromo-2-{[4-(4-morpholinyl)-1-piperidinyl]methyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-{[4-(4-morpholinyl)-1-piperidinyl]methyl}phenol, also known as BRL-15572, is a chemical compound that has gained attention in scientific research for its potential as a therapeutic agent for various diseases.
Mécanisme D'action
4-Bromo-2-{[4-(4-morpholinyl)-1-piperidinyl]methyl}phenol is a selective dopamine D3 receptor antagonist, meaning it binds to and blocks the activity of dopamine D3 receptors in the brain. This leads to an increase in dopamine release, which can have therapeutic effects in diseases such as Parkinson's and schizophrenia.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Bromo-2-{[4-(4-morpholinyl)-1-piperidinyl]methyl}phenol are largely related to its mechanism of action as a dopamine D3 receptor antagonist. By blocking the activity of dopamine D3 receptors, 4-Bromo-2-{[4-(4-morpholinyl)-1-piperidinyl]methyl}phenol can increase dopamine release in the brain, which can have various effects on behavior, cognition, and motor function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-Bromo-2-{[4-(4-morpholinyl)-1-piperidinyl]methyl}phenol in lab experiments is its selectivity for dopamine D3 receptors, which allows for more targeted manipulation of dopamine signaling in the brain. However, one limitation is that 4-Bromo-2-{[4-(4-morpholinyl)-1-piperidinyl]methyl}phenol has relatively low potency compared to other dopamine D3 receptor antagonists, which may limit its effectiveness in certain experiments.
Orientations Futures
There are several future directions for research on 4-Bromo-2-{[4-(4-morpholinyl)-1-piperidinyl]methyl}phenol. One area of interest is its potential as a treatment for addiction, as it has been shown to reduce drug-seeking behavior in animal models. Additionally, further research is needed to fully understand the effects of 4-Bromo-2-{[4-(4-morpholinyl)-1-piperidinyl]methyl}phenol on dopamine signaling and how it may be used to treat other diseases such as Parkinson's and schizophrenia. Finally, the development of more potent derivatives of 4-Bromo-2-{[4-(4-morpholinyl)-1-piperidinyl]methyl}phenol may lead to more effective therapeutic agents for these and other diseases.
Méthodes De Synthèse
The synthesis of 4-Bromo-2-{[4-(4-morpholinyl)-1-piperidinyl]methyl}phenol involves several steps, including the reaction of 4-bromo-2-nitrophenol with 4-(4-morpholinyl)-1-piperidinecarboxaldehyde, followed by reduction with sodium borohydride. The resulting product is then treated with hydrochloric acid to yield 4-Bromo-2-{[4-(4-morpholinyl)-1-piperidinyl]methyl}phenol.
Applications De Recherche Scientifique
4-Bromo-2-{[4-(4-morpholinyl)-1-piperidinyl]methyl}phenol has been shown to have potential as a therapeutic agent for various diseases, including Parkinson's disease, schizophrenia, and addiction. In Parkinson's disease, 4-Bromo-2-{[4-(4-morpholinyl)-1-piperidinyl]methyl}phenol has been found to increase dopamine release in the brain, which may help alleviate symptoms. In schizophrenia, 4-Bromo-2-{[4-(4-morpholinyl)-1-piperidinyl]methyl}phenol has been shown to improve cognitive function in animal models. Additionally, 4-Bromo-2-{[4-(4-morpholinyl)-1-piperidinyl]methyl}phenol has been studied for its potential as a treatment for addiction, as it has been found to reduce drug-seeking behavior in animal models.
Propriétés
Nom du produit |
4-Bromo-2-{[4-(4-morpholinyl)-1-piperidinyl]methyl}phenol |
|---|---|
Formule moléculaire |
C16H23BrN2O2 |
Poids moléculaire |
355.27 g/mol |
Nom IUPAC |
4-bromo-2-[(4-morpholin-4-ylpiperidin-1-yl)methyl]phenol |
InChI |
InChI=1S/C16H23BrN2O2/c17-14-1-2-16(20)13(11-14)12-18-5-3-15(4-6-18)19-7-9-21-10-8-19/h1-2,11,15,20H,3-10,12H2 |
Clé InChI |
YXAKQORSLVNWPA-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1N2CCOCC2)CC3=C(C=CC(=C3)Br)O |
SMILES canonique |
C1CN(CCC1N2CCOCC2)CC3=C(C=CC(=C3)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-acetyl-3-hydroxy-5-(4-hydroxyphenyl)-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246876.png)
![4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246877.png)
![4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246878.png)
![[4-(2,4-Dimethoxybenzyl)piperazin-1-yl]-(2-methoxyphenyl)methanone](/img/structure/B246879.png)
![1-[(2-Naphthyloxy)acetyl]-4-(2,4,5-trimethoxybenzyl)piperazine](/img/structure/B246880.png)

![3-cyclopentyl-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B246882.png)


![4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246888.png)
![1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone](/img/structure/B246889.png)
methanone](/img/structure/B246890.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(3,5-dimethoxybenzoyl)piperazine](/img/structure/B246891.png)
